The compound is derived from FK506 through specific biosynthetic pathways. The parent compound, FK506, is a member of the macrolide family and is classified as a potent immunosuppressant. The modification to create 31-O-demethyl-FK506 involves enzymatic processes that remove a methyl group from the hydroxyl group at the 31st carbon position of FK506. This alteration can lead to changes in both pharmacological properties and side effects.
The synthesis of 31-O-demethyl-FK506 involves complex biosynthetic steps:
The molecular structure of 31-O-demethyl-FK506 retains the core macrolide ring characteristic of FK506 but differs due to the absence of a methyl group at the 31st carbon position.
31-O-Demethyl-FK506 can participate in various chemical reactions typical of macrolides:
The mechanism by which 31-O-demethyl-FK506 exerts its effects primarily involves:
Studies have shown that while maintaining some immunosuppressive activity, 31-O-demethyl-FK506 has reduced toxicity profiles in neuronal tissues, making it a candidate for treating neurological disorders without significant immune suppression .
FK506 (tacrolimus) is a macrolide immunosuppressant isolated from Streptomyces tsukubaensis in 1984. It belongs to the calcineurin inhibitor class and exhibits potent immunosuppressive activity by forming a complex with FK506-binding protein 12 (FKBP12). This complex inhibits calcineurin phosphatase activity, thereby blocking nuclear factor of activated T-cells (NFAT) translocation and interleukin-2 (IL-2) transcription [1] [6]. Clinically, FK506 is a cornerstone in preventing allograft rejection in organ transplantation (liver, kidney, heart, lung) and treating autoimmune conditions like atopic dermatitis. Its potency is approximately 100-fold greater than cyclosporine, with lower rejection rates observed in transplant recipients [1] [9]. Despite this efficacy, FK506 suffers from significant pharmacokinetic limitations, including low oral bioavailability (17–32%), high interpatient variability, and narrow therapeutic indices [1] [3]. These challenges necessitate therapeutic drug monitoring and motivate research into structurally optimized analogs.
Table 1: Key Pharmacological Properties of FK506
Property | Value/Characteristic |
---|---|
Molecular Formula | C₄₄H₆₉NO₁₂ |
Molecular Weight | 804.02 g/mol |
Primary Mechanism | Calcineurin inhibition via FKBP12 complex formation |
Clinical Applications | Organ transplant rejection prophylaxis, atopic dermatitis |
Metabolic Enzymes | CYP3A4, CYP3A5 |
Major Metabolites | 13-O-demethyl-FK506, 31-O-demethyl-FK506, others |
The therapeutic utility of FK506 is constrained by three interrelated factors: metabolic instability, pharmacokinetic variability, and suboptimal receptor binding. FK506 undergoes extensive hepatic metabolism primarily via CYP3A4/5 enzymes, generating over 15 metabolites through oxidative transformations like demethylation and hydroxylation [1] [9]. This metabolic lability contributes to its low oral bioavailability (22% in liver transplant patients) and necessitates high doses, increasing toxicity risks. Additionally, the structural architecture of FK506—particularly its methoxy groups at C-13, C-15, and C-31—influences its interaction with FKBP12 and calcineurin. Biochemical studies indicate that the C-31 methoxy group participates in hydrophobic interactions within the FKBP12 binding pocket, but its susceptibility to enzymatic demethylation reduces molecular stability [8] [9]. These limitations drive efforts to synthesize analogs with enhanced metabolic resistance and preserved (or improved) target affinity. 31-O-demethyl-FK506 emerged as a critical investigational metabolite due to its retained bioactivity and potential as a structural template for derivative design [5] [8].
31-O-demethyl-FK506 (C₄₃H₆₇NO₁₂; MW 790.47 g/mol) was first identified as a primary metabolite in liver microsome incubation studies and later confirmed in transplant patient blood samples. It is classified as a regioselective O-demethylated analog of FK506, where demethylation occurs specifically at the methoxy group attached to C-31 of the cyclohexyl ring [1] [9]. Biosynthetically, it arises from the precursor 9-deoxo-31-O-demethyl-FK506 through the action of the cytochrome P450 enzyme FkbD, which catalyzes a four-electron oxidation at C-9 to form the α-keto amide motif essential for calcineurin binding [8]. The metabolite’s discovery was pivotal for two reasons:
Table 2: Structural and Functional Comparison of FK506 Metabolites
Metabolite | Structural Feature | Bioactivity Relative to FK506 | Role in Biosynthesis |
---|---|---|---|
31-O-demethyl-FK506 | Demethylation at C-31 | Comparable immunosuppression | Terminal intermediate when FkbM absent |
13-O-demethyl-FK506 | Demethylation at C-13 | ~10% activity | Secondary metabolite |
9-deoxo-31-O-demethyl-FK506 | Lacks C-9 keto group and C-31 methyl | Low antifungal activity | Early macrocycle precursor |
15-O-demethyl-FK506 | Demethylation at C-15 | Negligible | Minor metabolite |
Structural characterization via NMR and mass spectrometry confirmed the loss of a methyl group (−14 Da vs. FK506) and preservation of the α-keto amide at C-9/C-10, explaining its retained potency. Unlike FK506, however, it shows altered physicochemical properties (e.g., increased polarity), influencing its distribution and clearance [5] [9]. This metabolite is now classified as a "key analog" for structure-activity relationship (SAR) studies aimed at developing next-generation immunosuppressants with optimized pharmacokinetic profiles [8] [9].
Table 3: Biosynthesis Studies of 31-O-demethyl-FK506 in S. tsukubaensis
Gene Inactivated | Enzyme Function | Resulting Metabolite | Biological Consequence |
---|---|---|---|
fkbM | C-31 O-methyltransferase | 31-O-demethyl-FK506 | Loss of antifungal activity |
fkbD | C-9 cytochrome P450 oxidase | 9-deoxo-31-O-demethyl-FK506 | Severely reduced immunosuppression |
fkbDM (double KO) | Combined loss | 9-deoxo-31-O-demethyl-FK506 | Abolished FK506 production |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1